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molecular formula C7H8ClN3O B8588041 4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

Cat. No. B8588041
M. Wt: 185.61 g/mol
InChI Key: MGZDAOPTTMOUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951866B2

Procedure details

By reacting 2-amino-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4-ol (562 mg, 3.36 mmol) and phosphorous oxychloride (3 ml), there was obtained the object compound (136 mg, 22%).
Quantity
562 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[C:4](O)[C:5]2[CH2:11][O:10][CH2:9][CH2:8][C:6]=2[N:7]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:4]1[C:5]2[CH2:11][O:10][CH2:9][CH2:8][C:6]=2[N:7]=[C:2]([NH2:1])[N:3]=1

Inputs

Step One
Name
Quantity
562 mg
Type
reactant
Smiles
NC=1N=C(C2=C(N1)CCOC2)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)N)CCOC2
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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